molecular formula C13H19ClO3S B14008251 2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate CAS No. 85650-09-5

2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate

Cat. No.: B14008251
CAS No.: 85650-09-5
M. Wt: 290.81 g/mol
InChI Key: NNBWRDBDAWVRHO-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is an organic compound characterized by its aromatic benzene ring substituted with five methyl groups and a 2-chloroethoxysulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4,5,6-pentamethyl-benzene.

    Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.

    Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.

    Etherification: The final step involves the etherification of the sulfonylated intermediate with 2-chloroethanol to form the desired compound.

Industrial Production Methods

Industrial production of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of 2,3,4,5,6-pentamethyl-benzene using industrial chlorinating agents.

    Continuous Sulfonylation: Continuous sulfonylation in reactors designed for high throughput.

    Automated Etherification: Automated etherification processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene involves:

    Electrophilic Attack: The aromatic ring can undergo electrophilic attack due to the electron-donating effect of the methyl groups.

    Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, leading to various substitution products.

    Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethoxysulfonyl)-benzene: Lacks the additional methyl groups, resulting in different reactivity and properties.

    2,3,4,5,6-Pentamethyl-benzene: Lacks the chloroethoxysulfonyl group, leading to different chemical behavior.

    1-(2-Chloroethoxy)-2,3,4,5,6-pentamethyl-benzene: Similar structure but lacks the sulfonyl group, affecting its reactivity.

Uniqueness

1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is unique due to the combination of the chloroethoxysulfonyl group and the pentamethyl-substituted benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

85650-09-5

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

2-chloroethyl 2,3,4,5,6-pentamethylbenzenesulfonate

InChI

InChI=1S/C13H19ClO3S/c1-8-9(2)11(4)13(12(5)10(8)3)18(15,16)17-7-6-14/h6-7H2,1-5H3

InChI Key

NNBWRDBDAWVRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OCCCl)C)C

Origin of Product

United States

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